N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and biological studies.
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C23H28N2O4/c1-3-14-29-21-10-6-19(7-11-21)23(26)24-17-22(25-12-15-28-16-13-25)18-4-8-20(27-2)9-5-18/h3-11,22H,1,12-17H2,2H3,(H,24,26) |
InChI Key |
NCJAPEYENDXHEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC=C)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amide Bond Formation: The intermediate is then reacted with 4-(prop-2-en-1-yloxy)aniline in the presence of a base such as triethylamine to form the desired amide bond.
Morpholine Addition: The final step involves the addition of morpholine to the intermediate product, facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The amide bond can be reduced to an amine, which may be useful in further synthetic modifications.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or biocompatibility.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
- N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
- N-[2-(4-methoxyphenyl)-2-(azepan-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
Uniqueness
Compared to similar compounds, N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the morpholine ring. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially enhancing its therapeutic efficacy.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide, also known by its chemical identifiers and synonyms, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉N₂O₃
- Molecular Weight : 250.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antitumor properties and potential therapeutic applications. Below is a summary of key findings:
Antitumor Activity
-
Mechanism of Action :
- Studies indicate that the compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has shown to affect the S-phase of the cell cycle in HepG2 cells, leading to increased apoptosis through mitochondrial pathways and activation of caspase-3 .
- In Vitro Studies :
- Cell Cycle Analysis :
Data Tables
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MTT Assay | HepG2 | 6.92 - 8.99 | Apoptosis induction via caspase activation |
| Cell Cycle Analysis | HepG2 | N/A | S-phase arrest |
Case Studies
- Case Study on HepG2 Cells :
- Comparative Study with Existing Anticancer Agents :
Future Directions
Given the promising biological activity observed, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Clinical Trials : Investigating therapeutic potential in human subjects for specific cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
